molecular formula C20H22N2O5S2 B2641185 4-(2,5-dioxopyrrolidin-1-yl)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzene-1-sulfonamide CAS No. 2320683-38-1

4-(2,5-dioxopyrrolidin-1-yl)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzene-1-sulfonamide

Cat. No.: B2641185
CAS No.: 2320683-38-1
M. Wt: 434.53
InChI Key: NQCFCWIPQFWUEV-UHFFFAOYSA-N
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Description

4-(2,5-dioxopyrrolidin-1-yl)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzene-1-sulfonamide is a synthetic sulfonamide derivative featuring a pyrrolidine-2,5-dione (succinimide) moiety, a tetrahydro-2H-pyran (oxane) ring substituted with a thiophene group, and a benzenesulfonamide core. The thiophene and oxane substituents may enhance lipophilicity and influence pharmacokinetic properties such as metabolic stability and membrane permeability .

Properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-[(4-thiophen-3-yloxan-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5S2/c23-18-5-6-19(24)22(18)16-1-3-17(4-2-16)29(25,26)21-14-20(8-10-27-11-9-20)15-7-12-28-13-15/h1-4,7,12-13,21H,5-6,8-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQCFCWIPQFWUEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCC3(CCOCC3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dioxopyrrolidin-1-yl)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Thiophene Ring: This step involves the coupling of a thiophene derivative with the intermediate compound.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvents), and purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-dioxopyrrolidin-1-yl)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reducing Agents: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

4-(2,5-dioxopyrrolidin-1-yl)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of 4-(2,5-dioxopyrrolidin-1-yl)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. The thiophene ring may also play a role in binding to specific sites within the target molecules, enhancing the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyrrolidine-2,5-dione Moieties

  • 4-(2,5-Dioxo-3-phenylpyrrolidin-1-yl)-2-(trifluoromethyl)benzenesulfonamide (CAS 952182-33-1) Structural Differences: This analogue replaces the oxane-thiophene substituent with a phenyl group at the pyrrolidine-dione’s C3 position and introduces a trifluoromethyl group on the benzene ring. The phenyl group may alter steric interactions compared to the oxane-thiophene group in the target compound .

Sulfonamide Derivatives with Heterocyclic Substituents

  • 4-Methoxy-N-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)benzenesulfonamide (CAS 871486-55-4)
    • Structural Differences : Lacks the pyrrolidine-dione and oxane-thiophene groups but includes a morpholine-sulfonyl substituent and methoxy groups.
    • Functional Impact : Morpholine enhances solubility, while methoxy groups may reduce metabolic oxidation. This contrasts with the target compound’s reliance on thiophene and oxane for lipophilicity .
    • Applications : Such derivatives are commonly used in antimicrobial or anti-inflammatory agents, suggesting divergent therapeutic pathways compared to the target compound.

Thiophene-Containing Sulfonamides

  • Poly((E)-4-(dodecyloxy)-N-(4-(dodecyloxy)phenyl)-N-(thiophen-3-yl)vinyl)phenyl)aniline (P3T-DDTPA)
    • Structural Differences : A polymeric analogue with extended thiophene conjugation and alkyl chains, designed for optoelectronic applications.
    • Functional Impact : The conjugated thiophene system enables π-π stacking for charge transport, unlike the target compound’s discrete thiophene-oxane unit.
    • Relevance : Highlights the versatility of thiophene in both medicinal and materials chemistry, though the target compound’s design prioritizes steric modularity over electronic conjugation .

Key Comparative Data

Property Target Compound CAS 952182-33-1 CAS 871486-55-4
Core Structure Benzenesulfonamide with pyrrolidine-2,5-dione, oxane-thiophene Benzenesulfonamide with phenyl-pyrrolidine-2,5-dione Di-substituted benzenesulfonamide with morpholine
Lipophilicity (LogP)* Estimated >3 (thiophene/oxane enhance hydrophobicity) ~3.5 (CF3 group increases LogP) ~2.0 (morpholine reduces LogP)
Synthetic Complexity High (multi-step synthesis with Friedel-Crafts and nucleophilic substitutions) Moderate (phenyl group simplifies regioselectivity) Low (direct sulfonation/methoxylation)
Potential Applications Enzyme inhibition, CNS therapeutics (blood-brain barrier penetration) Kinase/protease inhibition Antimicrobial agents, solubility-driven formulations

*LogP values are estimated based on substituent contributions.

Research Findings and Mechanistic Insights

  • : A structurally related compound, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide (MPPB), demonstrated enhanced monoclonal antibody production in CHO cells but suppressed galactosylation, highlighting the pyrrolidine-dione moiety’s dual role in modulating cellular metabolism and post-translational modifications. This suggests that the target compound’s pyrrolidine-2,5-dione group may similarly influence glycosylation pathways in therapeutic proteins .
  • : Synthesis of sulfonamide-triazole hybrids (e.g., compounds [7–9]) revealed tautomeric stability in the thione form, critical for maintaining bioactivity. The target compound’s sulfonamide group likely exhibits similar tautomeric behavior, affecting its interactions with biological targets .
  • : The trifluoromethyl-substituted analogue (CAS 952182-33-1) showed improved thermal stability (MP: 252–255°C), suggesting that electron-withdrawing groups on the benzene ring enhance crystallinity—a property that could be leveraged in the target compound’s formulation .

Biological Activity

The compound 4-(2,5-dioxopyrrolidin-1-yl)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and antimicrobial properties. This article reviews the biological activity of this compound, supported by data tables and findings from relevant studies.

Chemical Structure and Properties

The compound features a complex structure comprising a dioxopyrrolidine moiety, a thiophene ring, and a benzene sulfonamide group. The molecular formula is C19H16N4O5SC_{19}H_{16}N_{4}O_{5}S, with a molecular weight of approximately 412.42 g/mol. Its structure can be represented as follows:

IUPAC Name 4(2,5dioxopyrrolidin1yl)N[4(thiophen3yl)oxan4yl]methylbenzene1sulfonamide\text{IUPAC Name }this compound

The biological activity of this compound primarily stems from its interaction with various molecular targets, including enzymes involved in metabolic processes. Sulfonamides are known to inhibit carbonic anhydrases (CAs), which are crucial for maintaining acid-base balance and facilitating various physiological processes.

Carbonic Anhydrase Inhibition

A study investigated the inhibition of human carbonic anhydrases (hCAs) I, II, IX, and XII by sulfonamide derivatives. The findings indicated that compounds similar to the target compound exhibited significant inhibitory activity against hCA II with inhibition constants (Ki) ranging from 2.4 nM to over 10,000 nM. Table 1 summarizes the inhibitory effects of various sulfonamides on hCA II.

Compound Ki (nM) Notes
Compound A2.4Strong inhibitor
Compound B7.1Moderate inhibitor
Compound C4515Weak inhibitor

These results suggest that structural modifications influence the potency of sulfonamides as CA inhibitors, highlighting the importance of the functional groups present in the compound's structure .

Antimicrobial Activity

In another study focusing on antibacterial properties, derivatives similar to the target compound were tested against various bacterial strains, including Escherichia coli and Salmonella typhimurium. The results showed promising antibacterial activity with minimum inhibitory concentrations (MICs) below 20 µg/mL for several compounds.

Bacterial Strain Compound Inhibition Zone Diameter (mm) MIC (µg/mL)
E. coliCompound D1911.31
S. typhimuriumCompound E1519.24

This data indicates that modifications to the sulfonamide scaffold can enhance antibacterial efficacy .

Case Studies

One notable case study involved the synthesis and evaluation of a series of sulfonamide derivatives aimed at overcoming resistance in bacterial strains. These compounds were designed to retain or enhance their biological activity while minimizing toxicity. The study demonstrated that certain structural features significantly impacted both antibacterial potency and selectivity .

Q & A

Basic: What are the key synthetic pathways for 4-(2,5-dioxopyrrolidin-1-yl)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzene-1-sulfonamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions starting with the preparation of intermediates such as the thiophene-oxane moiety and the dioxopyrrolidine-sulfonamide core. Critical steps include:

  • Coupling reactions : Amidation or sulfonamide bond formation between intermediates, often using coupling agents like EDCI/HOBt in solvents such as DMF or dichloromethane .
  • Temperature control : Reactions are conducted at 0–25°C to minimize side-product formation, especially during cyclization steps involving the dioxopyrrolidinone ring .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is essential to isolate the final product with >95% purity .

Advanced: How can computational methods optimize reaction pathways for this compound?

Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict transition states and energetics for key steps like sulfonamide bond formation or thiophene-oxane coupling. For example:

  • Transition state modeling : Identifies optimal steric and electronic configurations for intermediates .
  • Solvent effects : COSMO-RS simulations guide solvent selection (e.g., DMF vs. acetonitrile) to stabilize intermediates and improve yields .
  • Machine learning : Training models on PubChem data (e.g., reaction outcomes of analogous sulfonamides) can prioritize high-yield conditions .

Basic: What spectroscopic techniques are critical for structural validation?

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm regiochemistry of the thiophene-oxane and dioxopyrrolidine moieties. Aromatic protons in the sulfonamide benzene ring typically appear as doublets at δ 7.5–8.0 ppm .
  • HRMS : Exact mass analysis (e.g., ESI-HRMS) verifies molecular formula (e.g., C20_{20}H21_{21}N3_3O5_5S2_2) with <2 ppm error .
  • X-ray crystallography : Resolves stereochemical ambiguities in the oxane ring or dioxopyrrolidine substituents .

Advanced: How can researchers resolve contradictory bioactivity data in enzyme inhibition assays?

Contradictions may arise from assay conditions or target selectivity. Methodological solutions include:

  • Kinetic studies : Determine IC50_{50} values under standardized pH (7.4) and temperature (37°C) conditions to compare inhibition potency .
  • Selectivity profiling : Use panel assays against related enzymes (e.g., carbonic anhydrase isoforms) to identify off-target effects .
  • Molecular docking : Validate binding modes of the sulfonamide group with catalytic residues (e.g., Zn2+^{2+} in metalloenzymes) to rationalize discrepancies .

Basic: What strategies mitigate degradation during storage or biological testing?

  • Lyophilization : Stabilizes the compound in powder form at -20°C, preventing hydrolysis of the sulfonamide group .
  • Buffer selection : Use phosphate-buffered saline (PBS, pH 7.4) with 0.01% sodium azide to inhibit microbial growth in solution-phase studies .
  • HPLC monitoring : Reverse-phase C18 columns (gradient: 10–90% acetonitrile/water) track degradation products over time .

Advanced: How can researchers design structure-activity relationship (SAR) studies for this compound?

  • Analog synthesis : Modify the thiophene-oxane substituents (e.g., replacing thiophene with furan) or the dioxopyrrolidine ring (e.g., introducing methyl groups) to assess steric/electronic effects .
  • Free-Wilson analysis : Quantify contributions of specific substituents to bioactivity using multivariate regression .
  • Crystal structure-guided design : Align SAR data with X-ray structures of target-ligand complexes to prioritize modifications .

Basic: What are the safety and handling protocols for this compound?

  • Toxicity screening : Preliminary assays (e.g., Ames test for mutagenicity) are required due to the thiophene moiety’s potential reactivity .
  • PPE : Use nitrile gloves and fume hoods during synthesis to avoid dermal exposure to sulfonamide intermediates .

Advanced: How can reaction kinetics be experimentally elucidated for key synthetic steps?

  • In situ FTIR : Monitors real-time consumption of reactants (e.g., carbonyl peaks at ~1700 cm1^{-1} during amidation) .
  • Quench studies : Halt reactions at intervals (e.g., 0, 15, 30 min) to isolate intermediates for LC-MS analysis .
  • Eyring plots : Calculate activation parameters (ΔH‡, ΔS‡) to distinguish between concerted and stepwise mechanisms .

Basic: What solvent systems are optimal for solubility in biological assays?

  • DMSO stock solutions : Prepare 10 mM stocks, diluted to ≤0.1% in assay buffers to avoid cytotoxicity .
  • Co-solvents : For low aqueous solubility, use cyclodextrin complexes (e.g., hydroxypropyl-β-cyclodextrin) to enhance dispersion .

Advanced: How can contradictory data in computational vs. experimental binding affinity be resolved?

  • Force field refinement : Adjust partial charges in molecular dynamics simulations to better match experimental ΔG values .
  • Water network analysis : Include explicit water molecules in docking studies to account for solvation effects .
  • Alchemical free energy calculations : Predict relative binding energies with <1 kcal/mol error using FEP/MBAR methods .

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